Chemical structure and properties of 4-Methyl-2-thiazol-2-yl-phenylamine
Chemical structure and properties of 4-Methyl-2-thiazol-2-yl-phenylamine
An In-depth Technical Guide to N-(4-methylphenyl)thiazol-2-amine: Structure, Properties, and Synthesis
Introduction
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] This structural motif is a key pharmacophore, with derivatives exhibiting a wide spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] This guide provides a detailed technical overview of a specific derivative, N-(4-methylphenyl)thiazol-2-amine (also known as N-(p-tolyl)thiazol-2-amine), focusing on its chemical structure, physicochemical properties, a robust synthetic pathway, and methods for its characterization. This document is intended for researchers and professionals in the fields of medicinal chemistry and drug development.
Chemical Structure and Properties
The foundational structure of N-(4-methylphenyl)thiazol-2-amine consists of a 2-aminothiazole ring where the amino group is substituted with a p-tolyl (4-methylphenyl) group. The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, which are key to its chemical reactivity and biological interactions.[5]
Molecular Structure:
Caption: Chemical structure of N-(4-methylphenyl)thiazol-2-amine.
Physicochemical Properties:
The physicochemical properties of N-(4-methylphenyl)thiazol-2-amine can be estimated based on its structure and data from closely related analogs. These properties are crucial for predicting its behavior in biological systems and for guiding its formulation in drug development.
| Property | Predicted Value | Source |
| Molecular Formula | C10H10N2S | [6] |
| Molecular Weight | 190.26 g/mol | [6] |
| Appearance | Light orange to yellow solid | [6] |
| Melting Point | 135-139 °C | [6] |
| Solubility | Soluble in polar organic solvents | [5] |
| XLogP3 | ~3.8 (for a related pyridinyl derivative) | [7] |
| Topological Polar Surface Area | ~66.1 Ų (for a related pyridinyl derivative) | [7] |
Synthesis of N-(4-methylphenyl)thiazol-2-amine
The synthesis of N-(4-methylphenyl)thiazol-2-amine can be efficiently achieved through a multi-step process. A common and effective approach is the Hantzsch thiazole synthesis to create a key intermediate, followed by an N-arylation reaction.[8][9]
Synthetic Workflow Diagram:
Caption: General synthetic workflow for N-(4-methylphenyl)thiazol-2-amine.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of 2-Amino-4-(p-tolyl)thiazole [10]
This step utilizes the well-established Hantzsch thiazole synthesis. The causality behind this choice lies in its high efficiency and the ready availability of the starting materials.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-bromo-1-(p-tolyl)ethanone (1 equivalent) and thiourea (1.1 equivalents) in 95% ethanol.
-
Reaction: Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure. Add water to the residue, followed by a saturated aqueous solution of sodium carbonate to neutralize any remaining acid and precipitate the product.
-
Purification: Filter the resulting precipitate, wash it with hot water, and dry it under vacuum to yield 2-amino-4-(p-tolyl)thiazole as a solid. This intermediate is often of sufficient purity for the subsequent step.
Step 2: N-Arylation of 2-Aminothiazole (Conceptual Protocol)
-
Reaction Setup: To a dry Schlenk tube, add a palladium catalyst (e.g., Pd2(dba)3), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).
-
Reagent Addition: Add 2-aminothiazole (1.2 equivalents) and p-bromotoluene (1 equivalent).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add a degassed solvent, such as toluene, via syringe.
-
Reaction: Heat the reaction mixture in a preheated oil bath at 100-120 °C for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter it through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain N-(4-methylphenyl)thiazol-2-amine.
Spectroscopic Characterization
The structure of the synthesized N-(4-methylphenyl)thiazol-2-amine would be confirmed using a combination of spectroscopic techniques.
1. Infrared (IR) Spectroscopy:
The IR spectrum is expected to show characteristic peaks for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Reference |
| N-H Stretch (secondary amine) | 3350-3310 (single, weak band) | [12] |
| Aromatic C-H Stretch | 3100-3000 | |
| Aliphatic C-H Stretch (methyl) | 2950-2850 | |
| C=N Stretch (thiazole ring) | ~1600 | [13] |
| C=C Stretch (aromatic rings) | 1600-1450 | |
| C-N Stretch (aromatic amine) | 1335-1250 | [12] |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would provide information about the different types of protons and their chemical environments. Expected signals include:
-
A singlet for the methyl group protons around δ 2.3 ppm.
-
A singlet for the proton on the thiazole ring.
-
A set of doublets in the aromatic region (δ 7.0-8.0 ppm) for the protons on the p-tolyl group.
-
A broad singlet for the N-H proton, the chemical shift of which can vary.
-
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbons of the thiazole and p-tolyl rings, and the methyl carbon.
3. Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion.[13]
Biological Significance and Potential Applications
N-aryl-2-aminothiazole derivatives are a class of compounds with significant interest in drug discovery.[2] They have been reported to exhibit a range of biological activities, making them attractive scaffolds for the development of new therapeutic agents.
Potential Biological Activities:
-
Anticancer: Many N-aryl-2-aminothiazoles have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[1] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
-
Antimicrobial: The 2-aminothiazole core is present in several antimicrobial agents. N-aryl derivatives have also shown promising antibacterial and antifungal activities.[2][13][14]
-
Anti-inflammatory: Some N-aryl-2-aminothiazoles have demonstrated anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[2]
The specific biological profile of N-(4-methylphenyl)thiazol-2-amine would require dedicated biological screening. However, based on the activities of related compounds, it represents a promising candidate for further investigation in various therapeutic areas.
Logical Relationship of Structure to Activity:
Caption: Relationship between chemical structure and biological activity.
Conclusion
N-(4-methylphenyl)thiazol-2-amine is a member of the medicinally important class of N-aryl-2-aminothiazole derivatives. This guide has provided a comprehensive overview of its chemical structure, predicted physicochemical properties, a detailed synthetic approach, and methods for its characterization. The synthesis, based on the robust Hantzsch reaction followed by N-arylation, offers a reliable pathway to this compound. Given the diverse biological activities associated with the N-aryl-2-aminothiazole scaffold, N-(4-methylphenyl)thiazol-2-amine represents a valuable molecule for further investigation in drug discovery and development programs.
References
-
Synthesis and biological activity of N-aryl-2-aminothiazoles: potent pan inhibitors of cyclin-dependent kinases. (2004). Bioorganic & Medicinal Chemistry Letters, 14(11), 2973-2977. Available from: [Link]
-
N-(4-methylphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine. PubChem. Available from: [Link]
-
Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. Available from: [Link]
-
A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Journal of Chemistry, 2022, 1-12. Available from: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. Available from: [Link]
-
Synthesis of novel 2-amino thiazole derivatives. (2010). Der Pharma Chemica, 2(4), 235-242. Available from: [Link]
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. Available from: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. Available from: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. OUCI. Available from: [Link]
-
s Synthesis and Biological Activity of Some Aminothiazole Derivatives as Antileishmanial Agents. (2020). Anti-Infective Agents, 18(2), 134-142. Available from: [Link]
-
Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
CID 159892750. PubChem. Available from: [Link]
-
5-(p-Aminophenyl)-4-(p-tolyl)-2-thiazolamine. PubChem. Available from: [Link]
-
4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(1), o259. Available from: [Link]
-
IR: amines. University of California, Los Angeles. Available from: [Link]
-
2-Amino-4-methylthiazole. PubChem. Available from: [Link]
-
4-(4-Methylphenyl)-2-phenyl-1,3-thiazole. PubChem. Available from: [Link]
-
N-Methyl-4-(4-nitrophenyl)-N-nitroso-1,3-thiazol-2-amine. (2017). IUCrData, 2(3), x170284. Available from: [Link]
-
1H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). ResearchGate. Available from: [Link]
-
Sun, M., et al. (2020). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 15(1), e0227941. Available from: [Link]
-
N-(4-Methylbenzyl)benzo[d]thiazol-2-amine. SpectraBase. Available from: [Link]
-
Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 453-457. Available from: [Link]
Sources
- 1. Synthesis and biological activity of N-aryl-2-aminothiazoles: potent pan inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]
- 5. CAS 2103-91-5: 2-Amino-4-(p-tolyl)thiazole | CymitQuimica [cymitquimica.com]
- 6. 2-Amino-4-(p-tolyl)thiazole | 2103-91-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. N-(4-methylphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine | C15H13N3S | CID 746602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. 2-AMINO-4-(P-TOLYL)THIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. nanobioletters.com [nanobioletters.com]
- 14. jocpr.com [jocpr.com]
